REACTION_CXSMILES
|
[N:1]([C:12]([CH3:14])=[O:13])([CH2:7]NC(C)=O)[CH2:2]NC(C)=O.C=[O:16].[C:17]([OH:20])(=[O:19])C.COCC[O:25][CH3:26]>>[C:12]([N:1]([CH2:2][C:26]([OH:25])=[O:16])[CH2:7][C:17]([OH:20])=[O:19])(=[O:13])[CH3:14]
|
Name
|
acetamide
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
N(CNC(=O)C)(CNC(=O)C)C(=O)C
|
Name
|
|
Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
10.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
Co2(CO)8
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
COCCOC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
pressurized to 1500 psi (10,345 kPa) CO:H2 (95:5) at 25° C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N(CC(=O)O)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |